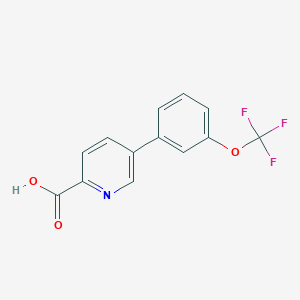
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-2-methylphenyl)picolinic acid (5-MMPPA) is a heterocyclic carboxylic acid that has been used in a variety of scientific research applications. Due to its unique structure, 5-MMPPA is capable of binding to a variety of molecules, making it a useful tool in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including as a fluorescent label for imaging and sensing, as a ligand for affinity chromatography, and as a ligand for protein purification. 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has also been used as a fluorescent probe for the detection of metal ions and as a substrate for enzymes.
Wirkmechanismus
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% binds to a variety of molecules through a variety of mechanisms. For example, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% can bind to metal ions through a chelation mechanism, and it can bind to proteins through a hydrogen bonding mechanism. Additionally, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% can bind to other molecules through a variety of other mechanisms, such as hydrophobic interactions and Van der Waals forces.
Biochemical and Physiological Effects
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Additionally, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of a variety of other enzymes, such as tyrosine hydroxylase and monoamine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. For example, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% is relatively stable and has low toxicity, making it a safe and effective tool for use in laboratory experiments. Additionally, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% is relatively easy to synthesize and can be used in a variety of laboratory applications.
However, there are also some limitations to the use of 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% in laboratory experiments. For example, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% can be degraded by light, making it difficult to use in experiments that require light exposure.
Zukünftige Richtungen
There are a variety of potential future directions for 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% research. For example, further research could be conducted on the use of 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% as a fluorescent label for imaging and sensing. Additionally, further research could be conducted on the use of 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% as a ligand for affinity chromatography and protein purification. Additionally, further research could be conducted on the biochemical and physiological effects of 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95%, as well as on the development of new synthesis methods. Finally, further research could be conducted on the use of 5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% in drug delivery systems.
Synthesemethoden
5-(4-Methoxy-2-methylphenyl)picolinic acid, 95% is typically synthesized through the reaction of 4-methoxy-2-methylphenol and formic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is typically conducted in an aqueous solution at room temperature. The reaction is then quenched with an aqueous solution of sodium bicarbonate, and the product is isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
5-(4-methoxy-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-11(18-2)4-5-12(9)10-3-6-13(14(16)17)15-8-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHPZGJPXZWKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-2-methylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














